5,6-Dichloro-2,3-dicyanopyrazine
CAS No.: 56413-95-7
Cat. No.: VC3962994
Molecular Formula: C6Cl2N4
Molecular Weight: 198.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56413-95-7 |
|---|---|
| Molecular Formula | C6Cl2N4 |
| Molecular Weight | 198.99 g/mol |
| IUPAC Name | 5,6-dichloropyrazine-2,3-dicarbonitrile |
| Standard InChI | InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5 |
| Standard InChI Key | QUFXYBKGILUJHS-UHFFFAOYSA-N |
| SMILES | C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N |
| Canonical SMILES | C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Bonding
The molecule features a planar pyrazine ring system with chlorine and cyano substituents arranged in a para configuration relative to the nitrogen atoms. X-ray crystallography confirms that the pyrazine ring maintains near-planarity, with torsion angles below 1.5° in unmodified derivatives . The electron-withdrawing cyano groups () and chlorine atoms create a pronounced electron-deficient aromatic system, quantified by a Bird aromaticity index () of 81.8–84.4, indicating significant bond-length alternation and intramolecular charge transfer (ICT) characteristics .
Structural Analogs and Comparative Analysis
The compound belongs to a family of dicyanopyrazine derivatives with modulated electronic properties. Key structural analogs include:
| Compound | Substituents | Key Differentiator |
|---|---|---|
| 2,3-Dichloropyrazine | Cl at 2,3; no cyano groups | Lower toxicity profile |
| 5-Cyano-2-chloropyrazine | Cl at 2; CN at 5 | Reduced reactivity in C–H activation |
| 5-Bromo-2,3-dicyanopyrazine | Br at 5; CN at 2,3 | Higher molecular polarizability |
These analogs demonstrate how halogen and cyano group positioning influences reactivity and application potential.
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via chlorination and cyanation of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile using thionyl chloride () under catalytic conditions. The reaction proceeds through a two-step mechanism:
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Oxidative Chlorination:
This step achieves >70% yield when conducted at 62–70°C with dimethylformamide (DMF) as a catalyst . -
Purification: Recrystallization from chloroform yields 98% purity material, as verified by GC and nitrogen analysis .
Scalability and Industrial Production
Batch processes using 0.5–1.0 mol scales have been optimized to minimize byproducts like 2,3-dichloro-5-cyanopyrazine. Industrial suppliers including TCI America and Vulcanchem offer the compound at $301–$601 per 10–25 g, with bulk pricing available upon request .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–184°C | DSC |
| Decomposition Onset | 222°C | TGA |
| Solubility in Methanol | 48 mg/mL (25°C) | Gravimetric |
| Density | 1.72 g/cm³ | X-ray diffraction |
The compound’s thermal stability exceeds that of RDX (ΔTdec = 210°C), making it suitable for high-temperature applications .
Spectroscopic Characterization
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NMR: NMR (CDCl₃) peaks at δ 115.2 (CN), 140.8 (C–Cl), and 152.4 ppm (pyrazine C–N) .
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IR: Strong absorptions at 2240 cm⁻¹ () and 680 cm⁻¹ (C–Cl) .
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MS: Molecular ion peak at m/z 198.99 (M⁺) with fragmentation patterns confirming Cl and CN loss .
Functional Applications
Energetic Materials Development
Replacement of chlorine with fluorodinitroethoxy groups yields 5,6-di(2-fluoro-2,2-dinitroethoxy)-2,3-dicyanopyrazine, an insensitive high explosive with:
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Detonation velocity: 8,250 m/s (vs. TNT’s 6,940 m/s)
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Impact sensitivity: >60 J (vs. RDX’s 7.4 J)
This derivative’s performance metrics suggest utility in melt-cast explosives and propellant formulations.
Organic Electronics and Photoredox Catalysis
The electron-deficient pyrazine core enables applications in:
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Push-pull chromophores: ICT efficiency of 89% in thiophene-conjugated derivatives, enabling use in organic photovoltaics .
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Photocatalysts: Redox potentials of and vs SCE, facilitating cross-coupling reactions under visible light .
Liquid Crystalline Materials
Alkoxy-functionalized derivatives (e.g., monododecyloxydicyano PQ3) form smectic A (SmA) phases with:
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Layer spacing: 30.8 Å (XRD)
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Clearing temperature: 182°C .
These liquid crystals enable advanced display technologies with low switching voltages.
Storage requires desiccated environments below 15°C to prevent hydrolysis. Spills should be neutralized with 10% sodium bicarbonate prior to disposal .
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